Parasorbic acid

Übersicht

Beschreibung

It is a colorless liquid with a chemical formula of C₆H₈O₂ and a molar mass of 112.128 g/mol . This compound is known for its conversion to sorbic acid upon thermal treatment or hydrolysis . Parasorbic acid is naturally found in unripe rowan berries and is known for its toxic properties, causing indigestion and nausea .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Parasorbic acid can be synthesized from π-allyltricarbonyliron lactone complexes as key synthetic intermediates . The preparation involves the use of microbial oxidation of benzene to cis-1,2-dihydroxycyclohexa-3,5-diene, which is then converted through several steps to the desired lactone .

Industrial Production Methods

Industrial production of this compound is not as common as its conversion product, sorbic acid. Sorbic acid is produced industrially through the condensation of crotonaldehyde and ketene . The conversion of this compound to sorbic acid can be catalyzed by strong acids or alkalis .

Analyse Chemischer Reaktionen

Types of Reactions

Parasorbic acid undergoes several types of chemical reactions, including:

Hydrolysis: Converts this compound to sorbic acid.

Oxidation: Can be oxidized to form various derivatives.

Reduction: Reduction reactions can yield different alcohols and other reduced forms.

Common Reagents and Conditions

Hydrolysis: Typically involves water and heat.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products Formed

Sorbic Acid: The primary product formed from the hydrolysis of this compound.

Various Alcohols: Formed through reduction reactions.

Wissenschaftliche Forschungsanwendungen

Parasorbic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of parasorbic acid primarily involves its conversion to sorbic acid. This conversion is facilitated by thermal treatment or hydrolysis . Sorbic acid, the conversion product, exerts its effects by inhibiting the growth of mold, yeast, and fungi, making it an effective preservative .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sorbic Acid: The direct conversion product of parasorbic acid, known for its preservative properties.

δ-Valerolactone: Another lactone with similar structural properties.

Uniqueness

This compound is unique due to its natural occurrence in rowan berries and its conversion to sorbic acid, a widely used food preservative . Unlike sorbic acid, this compound is toxic and requires conversion to be safely used in food applications .

Biologische Aktivität

Parasorbic acid, a compound primarily derived from rowanberries (Sorbus aucuparia), is a lactone known for its potential biological activities. This article examines the biological activity of this compound, focusing on its antioxidant, antimicrobial, and cytotoxic properties, as well as its implications in human health.

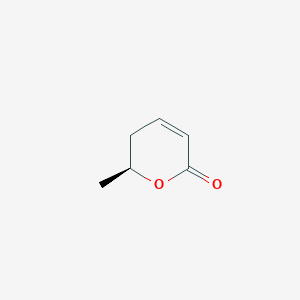

Chemical Structure and Properties

This compound is chemically classified as 5-hydroxy-2-hexenoic acid lactone. Its structure allows it to interact with various biological systems, contributing to its bioactive properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. The antioxidant capacity of rowanberry extracts, which contain this compound, has been linked to their ability to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that extracts could inhibit hydroxyl radicals by 16.12-24.73% and superoxide anions by 26.74-34.02% .

Table 1: Antioxidant Activity of Rowanberry Extracts

| Type of Radical | Inhibition Percentage (%) |

|---|---|

| Hydroxyl Radicals | 16.12 - 24.73 |

| Superoxide Anions | 26.74 - 34.02 |

| Nitric Oxide | 24.75 - 31.39 |

| Lipid Peroxidation | 7.93 - 13.12 |

Antimicrobial Activity

This compound has also shown antimicrobial effects against various pathogens. In studies involving rowanberry extracts containing this compound, the extracts demonstrated inhibitory effects on bacterial strains such as Escherichia coli and Staphylococcus aureus . The minimum bactericidal concentration (MBC) was determined for these pathogens, highlighting the potential use of this compound in food preservation and therapeutic applications.

Cytotoxic Effects

While this compound has beneficial properties, excessive amounts can lead to toxicity. Research indicates that high doses can cause digestive issues and renal damage . Moreover, studies have reported that subcutaneous administration in rats resulted in local sarcomas, raising concerns about its safety profile at elevated concentrations .

Case Study 1: Antioxidant Efficacy

A study conducted on rowanberry pomace revealed that the antioxidant activity was significantly higher than that of other fruits like apples and mulberries. The total phenolic content (TPC) was correlated with the antioxidant capacity, emphasizing the role of this compound in enhancing these properties .

Case Study 2: Antimicrobial Properties

In an experimental setup, rowanberry extracts were tested against pathogenic bacteria to evaluate their antimicrobial efficacy. The results showed a notable reduction in bacterial growth when treated with varying concentrations of the extract containing this compound . This suggests potential applications in developing natural antimicrobial agents.

Safety and Toxicity

Despite its beneficial properties, safety assessments indicate that this compound can be toxic if consumed in large quantities. Heat treatment or freezing can convert this compound into sorbic acid, a safer compound . Therefore, understanding the dosage and methods of preparation is crucial for maximizing its health benefits while minimizing risks.

Eigenschaften

IUPAC Name |

(2S)-2-methyl-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h2,4-5H,3H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNKRGCMLGUEMN-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893607 | |

| Record name | Parasorbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10048-32-5 | |

| Record name | Parasorbic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10048-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parasorbic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010048325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Parasorbic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Parasorbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PARASORBIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCN48OUK3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.